N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline)
Description
N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) is a Schiff base compound synthesized via the condensation of terephthalaldehyde with two equivalents of 4-chloro-3-nitroaniline (C₆H₅ClN₂O₂). This compound belongs to a class of aromatic Schiff bases characterized by imine (–CH=N–) linkages formed between aldehyde and amine groups. The synthesis typically occurs in a 1:1 molar ratio under reflux conditions, yielding a product with congruent melting behavior and distinct crystallographic properties .
Key structural features include:
- Molecular formula: C₂₀H₁₂Cl₂N₄O₄.
- Crystal system: Monoclinic (based on analogous Schiff base structures, e.g., SB-1 in ).
- Functional groups: Chloro (–Cl), nitro (–NO₂), and imine (–CH=N–) groups, which contribute to its electronic and steric properties.
Properties
Molecular Formula |
C20H12Cl2N4O4 |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[4-[(4-chloro-3-nitrophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl2N4O4/c21-17-7-5-15(9-19(17)25(27)28)23-11-13-1-2-14(4-3-13)12-24-16-6-8-18(22)20(10-16)26(29)30/h1-12H |
InChI Key |
YDFIIXUMXHTUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) typically involves a multi-step process. One common method includes the reaction of terephthalaldehyde with 4-chloro-3-nitroaniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol, and other nucleophiles.
Major Products Formed
Reduction: N,N’-Terephthalylidenebis(4-chloro-3-aminoaniline).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Terephthalylidenebis(4-chloro-3-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Corrosion Inhibition: SB-1 achieves 85% efficiency at 1 mM concentration, outperforming non-halogenated Schiff bases (e.g., vanillin derivatives) by ~20% due to enhanced adsorption on mild steel via –Cl and –NO₂ groups .
- Toxicity : 4-Chloro-3-nitroaniline derivatives exhibit high toxicity (LD₅₀: 550 mg/kg in rats), necessitating careful handling .
Biological Activity
N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) is a complex organic compound with notable biological activities, particularly in the context of its potential toxicity and metabolic interactions. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) is characterized by its dual aniline structure linked through a terephthalic acid moiety. The presence of nitro and chloro groups contributes to its chemical reactivity and biological interactions.
Acute Toxicity Studies
Acute toxicity assessments indicate that N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) exhibits significant toxicity in various animal models. For instance, studies have shown that the compound can induce symptoms such as reduced activity and uncoordinated movement in test subjects at high doses. Notably, it has been reported to be non-mutagenic in certain assays, although structural alerts for mutagenicity exist based on its nitroaniline framework .
| Study | Model Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Mice | 2200 | Reduced activity, colored urine |
| Mutagenicity | Mice (in vivo micronucleus assay) | 2200 | No significant increase in micronucleated cells |
Metabolic Pathways
The metabolism of N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) involves reduction processes that yield various metabolites, some of which may interact with biomolecules, potentially leading to systemic toxicity. For example, the reduction of the nitro group can generate reactive intermediates that may cause oxidative damage to DNA .
Environmental Impact and Biodegradation
Research into the environmental fate of related compounds suggests that nitroanilines can undergo microbial degradation. A study on 2-Chloro-4-Nitroaniline demonstrated that specific bacterial strains could metabolize this compound, leading to the formation of less toxic derivatives. This highlights the potential for bioremediation strategies involving N,N'-Terephthalylidenebis(4-chloro-3-nitroaniline) and similar compounds .
Case Study: Metabolic Effects in Rat Models
In a controlled study involving rats, the pharmacokinetics of 4-chloro-2-nitroaniline (a structural analogue) were investigated. The compound was rapidly absorbed and metabolized, with significant excretion occurring primarily via urine as sulfate conjugates. This rapid metabolism suggests a low likelihood of bioaccumulation in mammals .
Case Study: Bacterial Degradation Pathway
A study focused on the aerobic degradation of 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1 revealed a metabolic pathway involving hydroxylation and subsequent transformations leading to less harmful products. This case underscores the importance of understanding microbial interactions with nitroaromatic compounds for environmental management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
